(S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 4-methoxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is reacted with pyrrolidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and pH.
Purification: Implementing purification techniques like crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methoxy-2-methylphenyl)pyrrolidine: The enantiomer of the compound, differing in its stereochemistry.
2-(4-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group on the phenyl ring.
Uniqueness
(S)-2-(4-Methoxy-2-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-2-(4-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m0/s1 |
InChI Key |
HAFRYOXEJLKBGI-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CCCN2 |
Origin of Product |
United States |
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